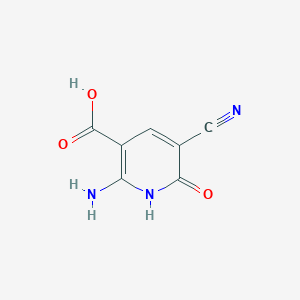

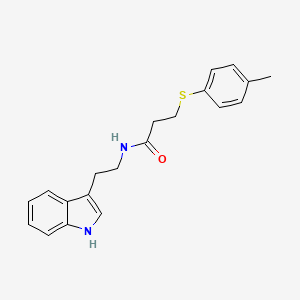

![molecular formula C11H7NO2 B2603487 chromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-49-3](/img/structure/B2603487.png)

chromeno[4,3-b]pyrrol-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromeno[4,3-b]pyrrol-4(1H)-one is a compound that has been the subject of various studies due to its potential biological activities . It is a biologically intriguing molecule that can be assembled through a novel three-component reaction .

Synthesis Analysis

The synthesis of chromeno[4,3-b]pyrrol-4(1H)-one has been achieved through a new approach involving the annulation of 4-phenylaminocoumarins with β-nitroalkenes . The transformations under the fine-tuned conditions took place under promotion by TsOH.H2O, in the absence of solvent .

Molecular Structure Analysis

The molecular structure of chromeno[4,3-b]pyrrol-4(1H)-one is complex and intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines .

Chemical Reactions Analysis

The chemical reactions involved in the formation of chromeno[4,3-b]pyrrol-4(1H)-one are complex. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of this compound . The reaction proceeds in moderate to good yield via a sequential multicomponent reaction and intramolecular Michael cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of chromeno[4,3-b]pyrrol-4(1H)-one are intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines . The reaction tolerates a broad substrate scope and proceeds in moderate to good yield .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Chromeno[4,3-b]pyrrol-4(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their pharmacological properties .

Photophysical Property Studies

This compound is used in the study of photophysical properties, such as fluorescence and phosphorescence. Its structure allows for the investigation of π → π* and n → π* transitions, which are essential in understanding the emission properties of organic molecules .

Development of Organic Light-Emitting Diodes (OLEDs)

Due to its high emission properties and good fluorescence quantum yields, chromeno[4,3-b]pyrrol-4(1H)-one can be utilized in the development of OLED materials. These materials are used in display and lighting technologies .

Cross-Coupling Chemical Reactions

The compound is employed in cross-coupling reactions, which are a set of highly valuable chemical reactions in organic synthesis. It can be used to create modified tacrine scaffolds, which have applications in Alzheimer’s disease treatment .

Organic Synthesis Methodology

Chromeno[4,3-b]pyrrol-4(1H)-one is involved in organic synthesis methodologies, such as the Clauson–Kaas reaction, which is used to synthesize nitrogen-containing heterocycles .

Molecular Structure Characterization

The compound’s derivatives are characterized using X-ray crystallography, which helps in understanding the molecular structure and the mechanisms of formation of these complex molecules .

Mecanismo De Acción

Propiedades

IUPAC Name |

1H-chromeno[4,3-b]pyrrol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-8-5-6-12-10(8)7-3-1-2-4-9(7)14-11/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUWPCOYMWJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

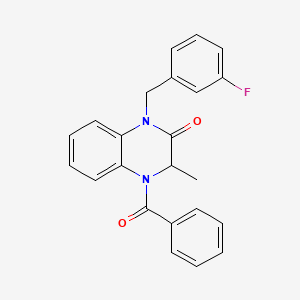

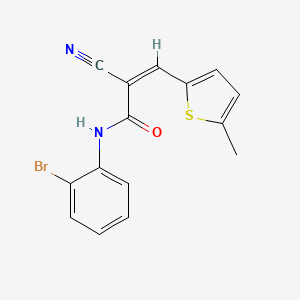

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2603407.png)

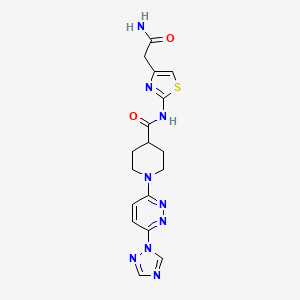

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603409.png)

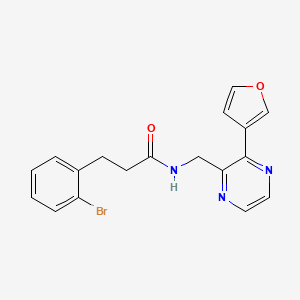

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2603412.png)

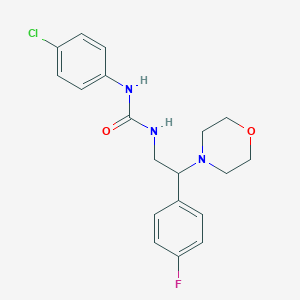

![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)

![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)

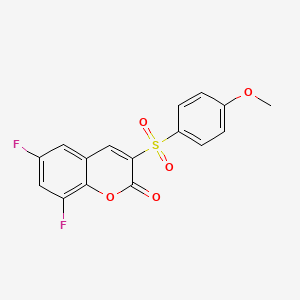

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)